4-Indanol
Description
Significance of Indanol Frameworks in Contemporary Chemical Sciences
Indanol frameworks are recognized for their importance across various fields of chemistry, including medicinal chemistry and organic synthesis. ontosight.ai The rigid bicyclic structure provides a defined scaffold that can be readily functionalized, allowing for the creation of diverse derivatives with tailored properties. ontosight.aimdpi.com This structural rigidity and the presence of the hydroxyl group contribute to the ability of indanol-containing compounds to engage in various chemical reactions, such as nucleophilic substitutions and hydrogen bonding. ontosight.ai The indanol scaffold is present in several biologically active molecules and pharmaceuticals, highlighting its relevance in drug discovery and development. ontosight.aiajpsonline.com
Historical Perspective on Indanol Chemistry and Applications
The study of indanol chemistry has a history rooted in the exploration of cyclic alcohols and their derivatives. Early research focused on the synthesis and basic chemical transformations of indanols. Over time, the recognition of the indane framework in natural products and its potential for generating compounds with biological activity spurred further investigation. The development of synthetic methodologies to access specific indanol isomers and substituted derivatives became a key area of research. For instance, strategies for the synthesis of cis-1-amino-2-indanol, a related indanol derivative, have been explored over several decades, demonstrating the historical and ongoing interest in precisely controlling the stereochemistry of these frameworks. mdpi.comnih.gov The use of indanol derivatives as chiral auxiliaries in asymmetric synthesis also represents a significant historical development, enabling the synthesis of enantiomerically pure compounds. ontosight.aimdpi.com
Academic Relevance of 4-Indanol and its Derivatives in Advanced Research
This compound and its derivatives hold significant academic relevance as versatile intermediates and target molecules in advanced chemical research. Researchers utilize this compound as a starting material for the synthesis of novel compounds with potential applications in various areas. For example, indanol derivatives have been synthesized and screened for a wide range of biological activities, including antitubercular and antimicrobial properties. ajpsonline.comlppcollegerisod.ac.inresearchgate.net Studies have explored the synthesis of indanol-1,2,3-triazole derivatives, evaluating their efficacy against Mycobacterium tuberculosis and various bacterial and fungal pathogens. lppcollegerisod.ac.inresearchgate.net The synthesis of substituted indanols, such as 1,1-dimethyl-4-indanols, through methods like intramolecular Friedel-Crafts cyclization, demonstrates the ongoing research into efficient synthetic routes to access diverse indanol structures. tandfonline.com Furthermore, the use of biocatalytic methods for preparing chloroindanol derivatives with antifungal activity highlights the application of sustainable approaches in indanol chemistry research. mdpi.com Research also delves into the oxidation of indanol to indanone, exploring optimized reaction conditions using techniques like microwave irradiation, which is relevant for developing efficient synthetic protocols. sacredheart.edu The exploration of the chemical properties and reactivity of indanol derivatives, such as the formation of Schiff bases and oxazolidines from aminoindanols, further underscores their importance in mechanistic and synthetic studies. mdpi.com
The academic relevance of this compound is also evident in studies focusing on specific substituted indanols, such as 4-bromo-1-indanol, which are investigated for their chemical properties and potential as intermediates. glpbio.com The continued development of synthetic strategies, including those starting from non-indane skeletons or employing resolution techniques to obtain enantiopure indanols, reflects the sustained academic interest in these compounds. mdpi.comnih.gov
Representative Research Findings on Indanol Derivatives:
| Indanol Derivative Class | Investigated Activity/Application | Reference |
| Indanol-1,2,3-triazole | Antitubercular, Antimicrobial | lppcollegerisod.ac.inresearchgate.net |
| Chloroindanol Derivatives | Antifungal (against Botrytis cinerea) | mdpi.com |
| cis-1-amino-2-indanol | Chiral auxiliary in asymmetric synthesis, Ligand in catalysis | ontosight.aimdpi.comnih.gov |
| Benzylated 4-Indanols | Hypotension, Anti-inflammatory, CNS depressant activities (Note: this compound itself is the focus, but derivatives illustrate relevance) | ajpsonline.com |
| 1,1-Dimethyl-4-indanols | Synthesis methods explored | tandfonline.com |
Note: The table includes information on derivatives to illustrate the broader research context and significance of the indanol framework, as this compound is a part of this class.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-inden-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6,10H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHNJPUOMLRELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167708 | |
| Record name | Indan-4-ol | |
| Source | EPA DSSTox | |
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Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1641-41-4 | |
| Record name | 4-Indanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Hydroxyindan | |
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| Record name | 4-Indanol | |
| Source | DTP/NCI | |
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| Record name | Indan-4-ol | |
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| Record name | Indan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.175 | |
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| Record name | 4-HYDROXYINDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PJT17BE05 | |
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Advanced Synthetic Methodologies for 4 Indanol and Its Derivatives
Regioselective Functionalization Strategies
Controlling the regioselectivity during the construction or functionalization of the indane core is paramount to accessing desired 4-indanol structures. Several strategies have been developed to achieve this, often relying on intramolecular reactions or directed functionalization approaches.
Intramolecular Cyclization Approaches
Intramolecular cyclization reactions are powerful tools for forming cyclic systems like the indane core of this compound. These reactions involve the formation of a new bond within a single molecule, often leading to improved efficiency and control over regioselectivity compared to intermolecular alternatives.
The Friedel–Crafts reaction, a classic electrophilic aromatic substitution, is a prominent method for constructing carbon-carbon bonds and has been applied to the synthesis of indane derivatives, including indanols. Intramolecular Friedel–Crafts cyclization involves an electrophilic attack on an aromatic ring by a reactive species tethered to the same molecule, leading to ring closure. This approach can be utilized to form the five-membered ring of the indane system.
For example, the synthesis of 1,1-dimethyl-4-indanols has been achieved through intramolecular Friedel–Crafts cyclization of appropriately substituted phenolic or methoxybenzene precursors. tandfonline.comtandfonline.com Specifically, 2-(3-methyl-2-butenyl)phenols or 1-methoxy-2-(3-methyl-2-butenyl)benzenes can undergo this cyclization to yield the indanol framework after potential demethylation. tandfonline.comtandfonline.com While the Friedel-Crafts reaction is a common method for preparing 1-indanones from 3-arylpropionic acids or chlorides, its application to indanols involves different precursors and reaction conditions. nih.govbeilstein-journals.org
The choice of solvent can significantly influence the outcome and regioselectivity of intramolecular cyclization reactions, including Friedel–Crafts pathways leading to indane systems. Solvents can affect reaction rates, yields, and the preferential formation of one regioisomer over another. numberanalytics.com
In the intramolecular Friedel–Crafts reactions of 1-methoxy-2-(3-methyl-2-butenyl)benzenes leading to 1,1-dimethyl-4-indanol derivatives, the solvent was found to be critical for the formation of different products. tandfonline.comtandfonline.com For instance, using benzene (B151609) as a solvent in the presence of aluminum chloride and HCl gas resulted in the desired 1,1-dimethyl-4-methoxyindan product, albeit sometimes with the formation of intermolecular Friedel-Crafts products with the solvent itself as a major side product depending on the specific substrate. tandfonline.com Non-polar solvents like hexane (B92381) or cyclohexane (B81311) generally yielded the desired products in lower yields, possibly due to lower polarity and poor solubility of reactants and catalysts. tandfonline.com This highlights the delicate balance and significant impact that solvent polarity and nature can have on the regiochemical outcome of these cyclization reactions. numberanalytics.comresearchgate.net
Ortho-Alkenylation Precursors in Indanol Synthesis
Ortho-alkenylation strategies involve the introduction of an alkene functionality specifically at the ortho position of an aromatic ring, which can then be utilized in subsequent cyclization reactions to form the indane core. This approach offers a regioselective way to set up the necessary carbon framework for indanol synthesis.
The synthesis of key intermediates for the intramolecular Friedel–Crafts cyclization discussed earlier can involve ortho-alkenylation. For instance, 2-(3-methyl-2-butenyl)phenols, precursors to 1,1-dimethyl-4-indanols, have been prepared by the ortho-alkenylation of phenols with 1-bromo-3-methyl-2-butene. tandfonline.comtandfonline.com The temperature of this ortho-alkenylation reaction was observed to have a significant impact on the yield of the desired product. tandfonline.comtandfonline.com While the provided search results specifically detail the ortho-alkenylation of phenols leading to precursors for substituted indanols via Friedel-Crafts, ortho-alkenylation in a broader context is a valuable tool in organic synthesis for creating substituted arenes and can be catalyzed by transition metals like ruthenium or palladium. organic-chemistry.orgorganic-chemistry.orgnih.gov These methods often involve directed C-H bond activation to achieve regiocontrol. organic-chemistry.orgnih.gov
Stereoselective Synthesis and Chiral Resolution Techniques
While the parent this compound is achiral, the synthesis of chiral this compound derivatives requires stereoselective methods to control the configuration of new chiral centers. Stereoselective synthesis aims to produce a specific stereoisomer preferentially, while chiral resolution techniques are used to separate a racemic mixture into its individual enantiomers.
The synthesis of chiral indanols and aminoindanols has been explored through various stereoselective approaches. For example, enantiomerically pure cis-1-amino-2-indanol (which is structurally related to indanol but with the hydroxyl at the 2-position and an amino group at the 1-position) has been synthesized using enantioselective epoxidation as a key step or starting from optically pure amino acids. mdpi.com These methods demonstrate the application of asymmetric synthesis to create chiral indane scaffolds.
Asymmetric reduction of prochiral ketones, such as 1-indanone (B140024), can also lead to chiral indanols like 1-indanol (B147123). Biocatalytic methods using organisms like Saccharomyces cerevisiae have been shown to enantioselectively reduce ketones to chiral secondary alcohols under mild conditions. While this example pertains to 1-indanol, similar biocatalytic or asymmetric reduction strategies could potentially be applied to the synthesis of chiral this compound derivatives if appropriate prochiral precursors are available.
Application of this compound as a Chiral Auxiliary in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to influence the stereochemical outcome of a reaction. After the stereoselective step, the auxiliary is cleaved, leaving the desired chiral product.
While this compound itself is achiral, chiral derivatives of indanol, such as cis-1-amino-2-indanol, have been successfully employed as chiral auxiliaries in asymmetric synthesis. nih.govresearchgate.netscielo.org.mx For instance, cis-1-arylsulfonamido-2-indanols, derived from cis-1-amino-2-indanol, have been shown to be highly effective chiral auxiliaries in Lewis acid-promoted asymmetric Diels-Alder reactions. nih.gov These auxiliaries directed the cycloaddition to yield exclusively endo-adducts with high diastereoselectivity. nih.gov The auxiliaries could be cleaved under mild conditions and recovered without loss of optical purity. nih.gov
Indene-based thiazolidinethione chiral auxiliaries, prepared from trans-1-amino-2-indanol, have also demonstrated high diastereoselectivity in reactions such as acetate (B1210297) and propionate (B1217596) aldol (B89426) additions. researchgate.netscielo.org.mx These examples highlight the utility of chiral indanol derivatives as versatile auxiliaries for inducing asymmetry in various carbon-carbon bond forming reactions. researchgate.netscielo.org.mx The effectiveness of these auxiliaries is attributed to their ability to form rigid structures that control the approach of reactants, leading to preferential formation of one stereoisomer. researchgate.net
Chemoenzymatic Deracemization Methods for Indanol Production
Chemoenzymatic deracemization is a powerful strategy for obtaining enantiomerically pure compounds from racemic mixtures. This approach typically combines an enzyme-catalyzed selective reaction of one enantiomer with a chemical step that racemizes the remaining enantiomer, allowing the entire racemic mixture to be converted into a single desired stereoisomer. princeton.edu
Studies have explored the chemoenzymatic deracemization of chiral secondary alcohols, including 1-indanol. ecust.edu.cnacs.orgacs.orgresearchgate.net For instance, a process for preparing chiral secondary alcohols by chemoenzymatic deracemization was optimized using lipase (B570770) Novozym 435 for the transesterification of 1-indanol with vinyl acetate. acs.orgacs.org This method achieved high enantioselectivity and productivity for (R)-1-indanol. acs.orgacs.org While direct examples for the chemoenzymatic deracemization of this compound were not specifically found in the provided results, the successful application of this methodology to 1-indanol suggests its potential applicability to this compound, provided suitable enzymes and reaction conditions are identified.
Kinetic Resolution Processes for Enantiomeric Enrichment
Kinetic resolution is another strategy for obtaining enantiomerically enriched compounds from racemates. This method relies on the difference in reaction rates between the two enantiomers in the presence of a chiral catalyst or reagent, leading to the preferential conversion of one enantiomer. ethz.ch
Kinetic resolution has been successfully applied to indanol derivatives. For example, efficient silylative kinetic resolution of racemic 1-indanol derivatives has been achieved using triphenylchlorosilane catalyzed by chiral guanidines. researchgate.netresearchgate.net This method demonstrated high selectivity for various substrates. researchgate.netresearchgate.net Additionally, kinetic resolution has been employed in the asymmetric transfer hydrogenation of 3-aryl-1-indanones, yielding indanols with high enantiomeric excess. rsc.org While these examples focus on substituted indanols or different indanol isomers, the principles of kinetic resolution using chiral catalysts or enzymes are transferable and could potentially be applied to the enantiomeric enrichment of this compound.
Dynamic kinetic resolution (DKR) combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, allowing for theoretical yields of up to 100% of a single enantiomer. princeton.edu DKR has been explored in the context of asymmetric transfer hydrogenation of carbocycles and heterocycles, including indanol derivatives. theses.fr
Diastereoselective Synthesis Approaches
Diastereoselective synthesis focuses on the preferential formation of one diastereomer over others in a chemical reaction. This is particularly relevant when creating molecules with multiple stereocenters. While this compound itself has no stereocenters, its derivatives can. The synthesis of diastereomerically enriched indanol derivatives is important for developing pharmaceuticals and chiral auxiliaries. tandfonline.comtandfonline.com
Studies have reported diastereoselective synthesis of cis- and trans-β-aminoindanol derivatives. tandfonline.comtandfonline.com For instance, diastereoselective hydrogenation of 1,2-indanedion-2-oxime derivatives catalyzed by palladium has been used to synthesize cis-2-amino-1-indanol derivatives with high diastereoselectivity. tandfonline.comtandfonline.com The diastereoselectivity was found to be dependent on the palladium catalyst, reaction temperature, and pH of the reaction medium. tandfonline.comtandfonline.com Another approach involves catalytic diastereoselective synthesis of trans-2-substituted-1-indanols via ketyl radical cyclization. rsc.orgrsc.orgresearchgate.net These examples highlight the use of controlled reaction conditions and specific catalysts to achieve desired diastere outcomes in the synthesis of indanol scaffolds.
Derivatization Pathways and Scaffold Construction from this compound
This compound can serve as a versatile building block for the construction of more complex molecules through various derivatization pathways.
Synthesis of Indanyloxy Esters and Ethers
The hydroxyl group of this compound can undergo esterification or etherification reactions to form indanyloxy esters and ethers. These derivatives can possess altered chemical and biological properties compared to the parent alcohol.
The formation of (indanyloxy)acetic acids, analogous to Acetic Acid, (4-Indanyloxy)-, has been explored, particularly in the context of developing compounds with potential biological activities. A variety of (indanyloxy)alkanoic acids, analogous to (indanyloxy)acetic acids, have been synthesized. nih.gov These compounds were investigated for their ability to inhibit brain tissue swelling. nih.gov The synthesis of (1-oxo-2-substituted-5-indanyloxy)acetic acids has also been reported, demonstrating the formation of the indanyloxyacetic acid moiety attached to an indanone core. researchgate.netgoogle.com While the specific synthesis of Acetic Acid, (4-Indanyloxy)- from this compound was not detailed in the provided results, the synthesis of analogous indanyloxyacetic acids from related indanol or indanone structures suggests that this transformation is achievable, likely through reactions involving the reaction of this compound with a derivative of acetic acid under suitable coupling conditions.
Disubstituted amino alkyl ethers derived from indanols have been synthesized and evaluated for pharmacological activity. For instance, disubstituted amino alkyl ethers of this compound, such as 7-benzyl-4-indanol and 7-Chlorobenzyl-4-indanol, have been synthesized. ajpsonline.com These derivatives showed significant muscle relaxant properties, and some related compounds exhibited CNS depressant, analgesic, hypnotic, and antipsychotic activities. ajpsonline.com The synthesis of these ethers typically involves reacting the indanol with an appropriate aminoalkyl halide. google.com
Triazole Ring Annulation via Click Chemistry Approaches
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful and efficient method for the synthesis of 1,2,3-triazoles. nih.govwikipedia.org This modular approach is well-suited for generating diverse libraries of compounds by joining azide (B81097) and alkyne building blocks. nih.govacs.org
While direct click chemistry on the this compound core to form an annulated triazole ring is less commonly reported, this compound derivatives can serve as scaffolds for incorporating triazole rings via click chemistry. For instance, propargylated indanol derivatives can react with various azides to form indanol-linked triazoles. lppcollegerisod.ac.inresearchgate.net
One study describes the synthesis of indanol-1,2,3-triazole derivatives by employing a click chemistry approach where a propargylated 5-indanol (B105451) intermediate was reacted with substituted phenyl azides or substituted 2-azido-N-phenylacetamides in the presence of copper acetate and sodium ascorbate. lppcollegerisod.ac.in Although this example utilizes 5-indanol, the methodology illustrates the principle of using propargylated indanol scaffolds in click reactions to append triazole rings. The copper(I)-catalyzed 1,3-dipolar cycloaddition of azides and alkynes typically yields 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can lead to 1,5-disubstituted triazoles. mdpi.comorganic-chemistry.org
The synthesis of indanol-linked 1,2,3-triazoles has been explored for generating compounds with potential biological activities, such as antitubercular and antimicrobial agents. lppcollegerisod.ac.inresearchgate.net For example, a series of indanol-1,2,3-triazole derivatives were synthesized and screened for in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. lppcollegerisod.ac.inresearchgate.net The click reactions of 5-(prop-2-ynyloxy)-2,3-dihydro-1H-indene and substituted phenyl azides or substituted 2-azido-N-phenylacetamides afforded the corresponding triazole derivatives in good yields (80-97%). lppcollegerisod.ac.in
Preparation of Aromatic Substituted Indanol Building Blocks
The preparation of this compound derivatives with substituents on the aromatic ring is crucial for exploring structure-activity relationships and generating diverse building blocks for medicinal chemistry. mdpi.com Various strategies exist for introducing substituents onto the indane aromatic core, often involving functionalization of indanone precursors followed by reduction to the indanol.
One approach involves the synthesis of substituted indanones via methods such as intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. mdpi.com Subsequent reduction of the indanone carbonyl group yields the corresponding indanol. For example, a series of aromatic substituted indanone and indanol building blocks have been prepared, demonstrating chemoselective reactions to access diverse indan-based structures. mdpi.com This includes the synthesis of compounds with methoxy (B1213986) and methyl substituents on the aromatic ring of the indane core. mdpi.com
Another strategy involves the functionalization of existing substituted indanols or indanones. For instance, methods for preparing chlorinated 4-indanols have been reported. acs.org The introduction of specific aromatic substituents can be achieved through various reactions, including electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, or functional group interconversions on pre-functionalized indane systems. google.comgoogle.com
Research has focused on developing efficient routes to access indanol derivatives with diverse substitution patterns on the aromatic ring to serve as intermediates for drug candidate diversification. mdpi.com One study highlighted the synthesis of a series of aromatic substituted indanone and indanol building blocks, emphasizing chemoselective transformations. mdpi.com
Synthesis of Indanoxypropanolamines Derivatives
Indanoxypropanolamines are a class of compounds containing both an indanoxy moiety (derived from an indanol) and a propanolamine (B44665) structure. These derivatives have been of interest due to their potential biological activities, particularly as beta-adrenergic blocking agents. nih.gov
The synthesis of indanoxypropanolamines typically involves the reaction of an indanol with an epichlorohydrin (B41342) derivative, followed by reaction with an amine. For the synthesis of 4-indanoxypropanolamines, this compound serves as the starting material. The general synthetic route involves reacting this compound with epichlorohydrin to form the glycidyl (B131873) ether intermediate, which is then opened by reaction with an appropriate amine to yield the corresponding propanolamine derivative.
Early work in this area described the synthesis of indanoxypropanolamines derivatives of 4-indanols. ajpsonline.comnih.govacs.org These syntheses aimed to produce compounds with potential muscle relaxant and adrenergic blocking properties. ajpsonline.comnih.gov For example, the unambiguous synthesis of 1-(4-indenyloxy)-3-isopropylamino-2-propanol hydrochloride, an isomer of a potent beta-adrenergic blocking agent, has been reported. nih.gov This synthesis would involve this compound reacting to form the indanoxy intermediate, which is then coupled with the propanolamine portion.
The synthesis of these derivatives requires careful control of reaction conditions to ensure regioselectivity and yield. The reaction of the indanol with epichlorohydrin typically occurs under basic conditions to activate the hydroxyl group. The subsequent ring-opening of the epoxide by the amine can be influenced by steric and electronic factors.
Research in this area has focused on synthesizing various substituted indanoxypropanolamines to investigate their pharmacological profiles. ajpsonline.comnih.gov
Chemical Reactivity and Mechanistic Investigations of 4 Indanol Transformations
Oxidative and Reductive Transformation Mechanisms
The interconversion between 4-indanol and its corresponding ketone, 4-indanone, involves oxidative and reductive processes. Understanding the mechanisms behind these transformations is crucial for developing controlled synthetic routes and appreciating the biological fate of this compound.
Enzymatic Oxidoreductase Systems
Enzymes capable of catalyzing the oxidation of secondary alcohols like this compound or the reduction of the corresponding ketone (4-indanone) are known as oxidoreductases. These biocatalytic systems often offer advantages in terms of selectivity and operate under mild conditions.
Indanol dehydrogenase (EC 1.1.1.112), also known as indan-1-ol:NAD(P)+ 1-oxidoreductase, is an enzyme that catalyzes the reversible oxidation of indan-1-ol to indan-1-one. ontosight.aiqmul.ac.ukwikipedia.org While primarily characterized for its activity on indan-1-ol, related indanol dehydrogenases can act on other indanol isomers or alicyclic alcohols. nih.gov
The enzymatic mechanism involves the transfer of a hydride ion from the indanol molecule to a nicotinamide (B372718) adenine (B156593) dinucleotide cofactor, either NAD+ or NADP+. ontosight.aiwikipedia.org This results in the formation of the corresponding indanone and the reduced cofactor, NADH or NADPH. ontosight.aiwikipedia.org Studies on monkey liver indanol dehydrogenase suggest an ordered sequential mechanism where the cofactor (NADP+ or NAD+) binds to the enzyme before the indanol substrate. nih.gov This highlights the essential role of the cofactor in facilitating the redox reaction by acting as the hydride acceptor.
Biocatalytic approaches utilizing enzymes or whole-cell systems have been explored for the oxidation of indanols to indanones. For instance, Daucus carota (carrot) callus cultures have demonstrated the ability to biotransform indanol, yielding indanone. researchgate.netresearchgate.net Research findings indicate that this biotransformation is a dynamic process, with the conversion of indanol to indanone increasing over time when using D. carota calli as biocatalysts. researchgate.netresearchgate.net
| Time (Days) | Indanone Conversion (%) |
| 14 | 24 |
| 25 | 26 |
| 41 | 32 |
Data derived from biotransformation of indanol by D. carota callus cultures. researchgate.netresearchgate.net
It has also been observed that in such biocatalytic systems, the oxidation of indanol and the reduction of indanone can be competing reactions. researchgate.net Another enzymatic approach involves the use of 5-hydroxymethylfurfural (B1680220) oxidases (HMFO) for the enantioselective oxidation of racemic 1-indanol (B147123), producing 1-indanone (B140024). mdpi.com This process, when conducted in a deep eutectic solvent-enriched buffer, showed improved conversion compared to a purely aqueous system. mdpi.com While these examples primarily discuss 1-indanol, they illustrate the potential of biocatalytic systems for the oxidation of indanol structures to indanones.
Chemocatalytic Oxidation Methodologies
Beyond enzymatic systems, various chemical methods employing catalysts have been developed for the oxidation of indanols to indanones. These methods often involve different reaction conditions and oxidizing agents.
Microwave irradiation has been successfully applied to accelerate the oxidation of indanol to indanone, often in conjunction with suitable oxidizing agents. This technique is known for its ability to significantly reduce reaction times compared to conventional heating methods. sacredheart.edu
Studies on the microwave-assisted oxidation of indanol to indanone using chromium trioxide resin have investigated the impact of reaction parameters such as time and temperature on the conversion yield. sacredheart.edusacredheart.edu These investigations have shown that both temperature and time positively influence the percent conversion of indanol to indanone under microwave irradiation. sacredheart.edusacredheart.edu
Research on the microwave-assisted oxidation of 1-indanol with chromium trioxide resin in dichloromethane (B109758) identified optimal conditions that resulted in a substantial reduction in reaction time. sacredheart.edu
| Parameter | Optimal Condition |
| Time | 10 minutes |
| Temperature | 120 °C |
| CrO₃ Resin | 650 mg |
| Wattage | 1000 W |
| Solvent | Dichloromethane |
Optimal conditions for microwave-assisted oxidation of 1-indanol using chromium trioxide resin. sacredheart.edu
This microwave-assisted method achieved a nearly 98% reduction in reaction time compared to conventional heating for the oxidation of 1-indanol. sacredheart.edu
Chromium trioxide (CrO₃) and its derivatives are established oxidizing agents for converting secondary alcohols to ketones. google.comgoogle.com When supported on a polymeric resin, chromium trioxide becomes a more manageable and environmentally favorable reagent for oxidation reactions. sacredheart.edu
Chromium trioxide resin (polymer-supported chromic acid) has been effectively utilized for the oxidation of indanol to indanone. sacredheart.edusacredheart.edusacredheart.edu This method typically involves using the resin in a solvent like dichloromethane. sacredheart.edusacredheart.edu The use of the resin facilitates the reaction and contributes to achieving good conversion yields, particularly when coupled with techniques like microwave irradiation as discussed previously. sacredheart.edusacredheart.edusacredheart.edu While unsupported chromium-based reagents like Jones reagent (chromium trioxide-sulfuric acid mixture) have also been used for indanol oxidation, the resin-supported version offers advantages in handling and reduced toxicity. sacredheart.edugoogle.comgoogle.com
Intermolecular and Intramolecular Reaction Pathways
Chemical transformations involving this compound can proceed through either intermolecular or intramolecular pathways, depending on the reaction conditions and the presence of other reacting species. These pathways often involve the formation of reactive intermediates such as radicals or carbocations.
Radical amidation reactions involving indanol derivatives have been explored as a route to synthesize aminoindanol (B8576300) structures. One approach involves the use of trichloroacetamidates for radical β-amination. This process can be initiated by reagents like PhI(OAc)₂ and NaI under light irradiation. The proposed mechanism involves the formation of an imidate radical, which undergoes a 1,5-hydrogen atom transfer (HAT) to generate a benzylic radical. This carbon-centered radical can then be trapped, followed by intramolecular cyclization and hydrolysis to yield the aminoindanol. mdpi.com
Another radical-mediated approach involves the formation of an imidate radical via direct hydrogen atom abstraction from an N–H bond. mdpi.com Photocatalytic strategies have also been developed, where an excited photocatalyst reduces an N-acyloxy imidate, leading to an N-centered radical. Subsequent 1,5-HAT furnishes a benzylic radical, which can undergo single electron transfer (SET) with the oxidized photocatalyst to regenerate it. The resulting benzylic carbenium ion is then trapped via intramolecular N-cyclization. nih.gov
Ritter-type reactions are valuable for synthesizing amides from nitriles and carbocation precursors, such as alcohols, under strongly acidic conditions. chemistry-reaction.comjkchemical.com In the context of indane chemistry, Ritter-type reactions have been applied to indene (B144670) oxide or indane-1,2-diol to synthesize aminoindanol derivatives. nih.govtubitak.gov.tr
The general mechanism of the Ritter reaction involves the protonation of the alcohol, followed by heterolytic cleavage of the C-O bond to generate a carbocation. chemistry-reaction.comyoutube.com The nitrogen atom of the nitrile then attacks the carbocation, forming a nitrilium ion intermediate. chemistry-reaction.comjkchemical.commissouri.edu This nitrilium ion reacts with the conjugate base of the acid to form an imidate, which upon hydrolysis yields the desired N-alkyl carboxamide. chemistry-reaction.comjkchemical.com
In the case of indene oxide, the acid-catalyzed opening of the epoxide can lead to a carbocation which is trapped by acetonitrile, forming cis- and trans-nitrilium ions as a mixture of diastereomers. nih.gov The success of this reaction in producing cis-1-amino-2-indanol is attributed to the equilibrium between the cis and trans nitrilium ions, which is displaced by the fast cyclization of the cis-nitrilium to form an oxazoline (B21484) intermediate. nih.gov Hydrolysis of this oxazoline provides the aminoindanol. mdpi.comnih.gov
Schiff bases, formed from the condensation of primary amines and carbonyl compounds, can undergo cyclization reactions to form heterocyclic structures. researchgate.net When aminoindanols react with aldehydes, they can form Schiff bases, which may then cyclize to form oxazolidines. mdpi.comnih.gov
The formation of a Schiff base typically involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration. researchgate.net In the case of aminoindanols, the proximity of the hydroxyl group to the imine carbon in the Schiff base can facilitate intramolecular cyclization to form a five-membered oxazolidine (B1195125) ring. mdpi.com
Studies on the reaction of 1-amino-2-indanol (B1258337) with salicylaldehydes have shown the formation of Schiff bases and their subsequent cyclization to 1,3-oxazolidines. mdpi.comnih.gov The stereochemical outcome of this cyclization can be influenced by reaction conditions, and the stability of the resulting diastereomers plays a significant role, particularly under thermodynamic control. mdpi.com
Stereochemical Control Mechanisms in Chemical Reactions
Controlling the stereochemistry of reactions involving this compound and its derivatives is crucial for synthesizing enantiomerically or diastereomerically pure compounds, which are often required for pharmaceutical and other applications.
Diastereomeric ratio (dr) refers to the ratio of different diastereomers formed in a reaction. In transformations involving indane derivatives with existing or newly generated chiral centers, controlling the relative stereochemistry is important.
In radical β-amination reactions of indanol derivatives, high diastereomeric ratios (>20:1) have been observed in the formation of oxazoline intermediates. mdpi.com This indicates a significant preference for the formation of one diastereomer over others under the reaction conditions.
In the Ritter-type reaction of indene oxide, a mixture of cis and trans nitrilium ions is formed, which are diastereomers. nih.gov The subsequent cyclization and hydrolysis lead to cis-1-amino-2-indanol, suggesting a diastereoselective pathway where the formation or reaction of the cis intermediate is favored. nih.gov
The cyclization of Schiff bases derived from aminoindanols can also lead to the formation of diastereomeric oxazolidines. mdpi.com The diastereoselectivity of this cyclization can be controlled by experimental conditions, and the 2,4-cis-oxazolidine is often the major diastereomer obtained under equilibrium conditions. mdpi.com However, under acylating conditions, the formation of 2,4-trans-oxazolidines has been observed. mdpi.com
Enantioselective pathways aim to produce one enantiomer of a chiral compound in excess over the other. For this compound derivatives, particularly aminoindanols, enantioselective synthesis is highly relevant due to their use as chiral auxiliaries and ligands in asymmetric catalysis. mdpi.com
Enantioselective synthesis of aminoindanols has been achieved through various strategies, including asymmetric epoxidation of indene followed by chiral transfer processes, and asymmetric synthesis using chiral catalysts. nih.govtubitak.gov.tr
In radical amination reactions, achieving enantioselectivity can be challenging due to the potential for radical epimerization. researchgate.net However, studies have shown that enantioselective radical C–H amination is possible using chiral copper catalysts. researchgate.net For example, the radical amination of an achiral 2-indanol (B118314) imidate derivative using a chiral copper catalyst resulted in the formation of an oxazoline with moderate enantiomeric excess (67% ee) and high diastereomeric ratio (>20:1). mdpi.comresearchgate.net This suggests that enantioselective hydrogen atom transfer (HAT) mediated by the chiral catalyst is a key step in controlling the stereochemistry. mdpi.comresearchgate.net
Enantioselective Ritter processes starting from enantioenriched indene oxide have been developed to obtain enantiopure aminoindanols. nih.gov The mechanism involves the transfer of chiral information from one carbon center to another during the reaction sequence. nih.gov
Chiral aminoindanol derivatives themselves are utilized as chiral auxiliaries and ligands in various enantioselective transformations, such as asymmetric reduction of carbonyl compounds and diastereoselective alkylation and reduction processes.
Data Table 1: Diastereomeric Ratios in Radical Amidation of a 2-Indanol Derivative
| Substrate Imidate Derivative | Reagents & Conditions | Product Oxazoline Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee) |
| Achiral 2-indanol derivative | PhI(OAc)₂, NaI, light, MeCN | >20:1 | 81 | Not reported |
| Achiral 2-indanol derivative | Chiral Cu catalyst, photocatalyst, etc. | >20:1 | 12 (NMR) | 67% |
Note: Data compiled from reported research findings. mdpi.comresearchgate.net
Data Table 2: Ritter-Type Reaction from Enantioenriched Indene Oxide
| Starting Material | Conditions | Product | Yield (%) | Enantiomeric Excess (ee) |
| Enantioenriched Indene Oxide | H₂SO₄, MeCN, then hydrolysis | cis-1-amino-2-indanol | 78-80 | >99% |
Note: Data compiled from reported research findings. mdpi.comnih.gov
Data Table 3: Stereoselectivity in Schiff Base Cyclization
| Aminoalcohol Derivative | Aldehyde | Conditions | Major Cyclized Product Diastereomer |
| 1-amino-2-indanol | Salicylaldehyde | Equilibrium conditions | 2,4-cis-oxazolidine |
| 1-amino-2-indanol | Salicylaldehyde | Acetylating conditions | 2,4-trans-oxazolidine |
Note: Data compiled from reported research findings. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Indanol Systems
Nuclear Magnetic Resonance (NMR) Applications
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insights into the connectivity and chemical environment of atoms. For 4-Indanol, both high-resolution proton (¹H) and carbon-13 (¹³C) NMR are indispensable tools.
High-resolution ¹H and ¹³C NMR spectroscopy provide a detailed roadmap of the molecular structure of this compound. The chemical shifts, coupling constants, and signal multiplicities observed in these spectra allow for the unambiguous assignment of each proton and carbon atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for its aromatic and aliphatic protons. The aromatic protons typically resonate in the downfield region, while the protons of the five-membered ring appear at higher field. The hydroxyl proton's chemical shift can vary depending on the solvent and concentration due to hydrogen bonding effects.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | ~30-40 |
| C2 | ~25-35 |
| C3 | ~20-30 |
| C4 | ~65-75 |
| C5 | ~110-120 |
| C6 | ~125-135 |
| C7 | ~120-130 |
| C3a | ~140-150 |
| C7a | ~140-150 |
Note: These are predicted values based on general chemical shift trends and data for related compounds. Actual experimental values may vary.
In-situ NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. researchgate.netcardiff.ac.ukrsc.orgugent.be This method allows for the direct observation of the disappearance of reactants and the appearance of products, providing valuable kinetic and mechanistic information.
For instance, the synthesis of this compound from 4-hydroxy-1-indanone (B1297909) can be monitored using ¹H NMR. By tracking the characteristic signals of the starting material and the product over time, the reaction rate and the formation of any intermediates or byproducts can be determined. The integration of the respective peaks provides quantitative data on the concentration of each species as the reaction progresses. ugent.bebeilstein-journals.org
Furthermore, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed to elucidate the structure of transient intermediates, which is crucial for understanding the reaction mechanism. Isotope labeling studies, in conjunction with NMR analysis, can provide definitive evidence for proposed reaction pathways. ugent.bechemicalbook.com While specific case studies for this compound are not detailed in the provided search results, the general applicability of these methods to similar organic transformations is well-established. ugent.bebeilstein-journals.orgnih.goved.ac.uk
Vibrational Spectroscopy for Molecular Dynamics and Conformation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a wealth of information about the molecular vibrations, functional groups, and conformational landscape of this compound.
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. upi.edumasterorganicchemistry.com The FT-IR spectrum arises from the absorption of infrared radiation, while the Raman spectrum results from the inelastic scattering of monochromatic light.
The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, which is often broadened due to hydrogen bonding. upi.eduvscht.cz The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches are observed below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to characteristic bands in the 1450-1600 cm⁻¹ region. researchgate.netrenishaw.com The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bands corresponding to various bending and stretching vibrations, which are unique to the molecule.
The Raman spectrum of this compound would provide complementary information. Aromatic ring vibrations often give rise to strong and characteristic Raman bands. horiba.commdpi.com The symmetric vibrations of the molecule are typically more intense in the Raman spectrum.
Interactive Data Table: Expected FT-IR and Raman Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H stretch | 3200-3600 (broad) | FT-IR |
| Aromatic C-H stretch | >3000 | FT-IR, Raman |
| Aliphatic C-H stretch | <3000 | FT-IR, Raman |
| Aromatic C=C stretch | 1450-1600 | FT-IR, Raman |
| C-O stretch | 1000-1200 | FT-IR |
| Ring vibrations | Fingerprint region | FT-IR, Raman |
This compound possesses a chiral center at the C4 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. researchgate.netnih.govrsc.orgnih.gov This technique is exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule.
A VCD spectrum of this compound would exhibit a series of positive and negative bands corresponding to its various vibrational modes. The sign and intensity of these VCD bands are directly related to the absolute configuration (R or S) of the chiral center. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute configuration of a given enantiomer of this compound can be unambiguously determined. A study on the related chiral molecule (1S,2R)-(-)-cis-1-amino-2-indanol demonstrated the utility of VCD in elucidating its solution-phase conformation and hydrogen bonding interactions. nih.gov This highlights the potential of VCD for the detailed stereochemical analysis of this compound.
The hydroxyl group in this compound can participate in intramolecular hydrogen bonding with the π-electron cloud of the aromatic ring. This interaction can significantly influence the conformation and reactivity of the molecule. Vibrational spectroscopy is a sensitive probe of hydrogen bonding. mdpi.comyoutube.comresearchgate.net
In the FT-IR spectrum, the presence of an intramolecular hydrogen bond would typically lead to a red-shift (lower frequency) and broadening of the O-H stretching band compared to a "free" hydroxyl group. youtube.com The magnitude of this shift can provide an indication of the strength of the hydrogen bond. Computational studies on the related 2-indanol (B118314) have shown that the most stable conformation is stabilized by an internal hydrogen bond between the hydroxyl hydrogen and the π-cloud of the benzene (B151609) ring. mdpi.com Similar interactions are expected to play a crucial role in determining the conformational preferences of this compound.
Raman spectroscopy can also provide insights into hydrogen bonding. nih.gov Changes in the position and line shape of vibrational modes involving the hydroxyl group and the aromatic ring can be correlated with the presence and strength of the intramolecular hydrogen bond.
Probing Ring Puckering and Conformational Isomerism
The five-membered ring of the indanol framework is not planar and undergoes a dynamic process known as ring puckering. This motion leads to the existence of multiple conformational isomers, the relative energies and structures of which can be elucidated using various spectroscopic methods. For indanol derivatives, the puckering of the cyclopentyl ring results in distinct conformers, often characterized by the pseudo-axial or pseudo-equatorial position of the hydroxyl group.
Vibrational spectroscopy, particularly in the far-infrared region, can directly probe the low-frequency vibrations associated with the ring puckering motion. The potential energy surface governing this motion can be mapped out from the vibrational energy levels, providing insights into the barriers to interconversion between different conformers.
Electronic Spectroscopy (UV, R2PI, Dispersed Fluorescence)
Electronic spectroscopy provides valuable information about the electronic structure and excited-state dynamics of molecules. Techniques such as Ultraviolet (UV) spectroscopy, Resonance-Enhanced Multiphoton Ionization (R2PI), and Dispersed Fluorescence (DF) are particularly well-suited for studying conformational isomers in the gas phase.
The UV absorption spectrum of this compound is expected to be dominated by the π-π* electronic transition of the aromatic ring. The position and vibrational structure of this absorption band can be sensitive to the conformation of the molecule. R2PI spectroscopy, a highly sensitive and selective technique, allows for the mass-selective detection of ions, making it possible to record the electronic spectrum of a specific molecule in a mixture. By monitoring the ion signal as a function of the excitation laser wavelength, a conformer-specific electronic spectrum can be obtained. Studies on 1-indanol (B147123) have utilized R2PI to distinguish between different conformers. rsc.org
Once a specific conformer is electronically excited, its excited-state lifetime and relaxation pathways can be investigated using time-resolved techniques. These dynamics can be influenced by factors such as the presence of intramolecular hydrogen bonding and the coupling between electronic and vibrational motions.
Supersonic jet expansions are a powerful technique for cooling molecules to very low rotational and vibrational temperatures, which simplifies their electronic spectra and "freezes out" different conformers in their minimum energy geometries. colostate.eduaip.org This allows for the individual spectroscopic characterization of each conformer present in the expansion.
By combining supersonic jet cooling with techniques like Laser-Induced Fluorescence (LIF) and R2PI, it is possible to obtain the electronic spectra of individual conformers of this compound. Dispersed fluorescence spectroscopy, where the fluorescence emission from a selectively excited vibronic level is spectrally resolved, provides information about the ground-state vibrational frequencies of a specific conformer. This data is crucial for the definitive assignment of the observed conformers, often in conjunction with quantum chemical calculations. aip.org
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, confirming its elemental composition.
The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the hydroxyl group, cleavage of the five-membered ring, and rearrangements of the indan (B1671822) core. A detailed analysis of these fragmentation patterns can help to distinguish it from its isomers. While a specific mass spectrum for this compound is not presented in the readily available literature, the NIST WebBook provides mass spectral data for similar compounds like 4-nonanol (B1584833) and 4-heptanol, which can offer insights into expected fragmentation behaviors of aliphatic alcohols. nist.govnist.gov
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org For a chiral molecule like this compound (if resolved into its enantiomers), single-crystal X-ray diffraction can be used to determine its absolute configuration, which is the actual spatial arrangement of its atoms. wikipedia.org
The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's conformation in the crystalline environment. This information is invaluable for benchmarking theoretical calculations and for understanding intermolecular interactions, such as hydrogen bonding, in the solid state. While no crystal structure for this compound is currently available in the primary scientific databases, this technique remains the gold standard for unambiguous structural elucidation.
Advanced Chiral Spectroscopic Techniques
Chiral spectroscopic techniques are essential for the characterization of enantiomers and for probing their chiroptical properties. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are two such powerful methods.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org The VCD spectrum provides detailed information about the stereochemistry of the molecule, as the sign and intensity of the VCD bands are highly sensitive to the absolute configuration and conformation. Theoretical calculations of VCD spectra, often using density functional theory (DFT), can be compared with experimental spectra to assign the absolute configuration of a chiral molecule. nih.gov VCD has been applied to study other chiral indanol derivatives, such as (S)-(+)-1-indanol. researchgate.net
ECD spectroscopy, which measures the differential absorption of left and right circularly polarized ultraviolet light, provides information about the electronic structure and stereochemistry of chiral molecules. rsc.org The sign of the Cotton effects in the ECD spectrum can often be correlated with the absolute configuration of the molecule. nih.gov
Enantiomer-Specific State Transfer (ESST)
Enantiomer-Specific State Transfer (ESST) is a sophisticated spectroscopic technique that extends the principles of microwave three-wave mixing to achieve control over the quantum states of a specific enantiomer. arxiv.org This method allows for the selective transfer of population from one rotational state to another for a chosen enantiomer, even when starting from a racemic mixture. nih.gov The technique relies on a cycle of three electric-dipole allowed rotational transitions, driven by three mutually orthogonally polarized microwave pulses with controlled phases. aps.org
The enantiomer-selectivity of the process is governed by the triple product of the three components of the molecule's electric dipole moment, a value that has an opposite sign for each enantiomer. arxiv.org By carefully controlling the relative phases of the microwave fields, it is possible to create constructive interference for the excitation pathway of one enantiomer to a target state, while creating destructive interference for the other. aps.org
In studies involving 1-indanol, researchers have demonstrated near-ideal conditions for ESST, achieving a high degree of enantiomeric control. nih.gov The experimental setup typically involves cooling the molecules to very low rotational temperatures (~1 K) in a pulsed, supersonic molecular beam. nih.govaps.org This beam then traverses distinct regions for optical pumping (to deplete population from certain levels), microwave interaction (the ESST sequence), and finally, detection, often using laser-induced fluorescence (LIF). nih.govaps.org
Key research findings have shown that this method can be highly efficient. By first using a depletion scheme to remove thermal populations from interfering rotational states, an enantiomer-specific state transfer efficiency of over 92% has been achieved with enantiopure samples of 1-indanol. nih.gov This high efficiency indicates that a state-specific enantiomeric purity of 96% could be obtained from an initially racemic mixture, representing a significant advancement in the quantum control of chiral molecules. arxiv.orgnih.gov This level of control holds promise for fundamental studies, such as the measurement of parity violation in chiral molecules. nih.gov
Table 1: Experimental Parameters for ESST of 1-Indanol
| Parameter | Description | Value / State | Reference |
|---|---|---|---|
| Molecule | The chiral molecule under investigation. | 1-Indanol | nih.gov |
| Initial State | The rotational ground state initially populated. | |0₀₀⟩ | aps.org |
| Intermediate States | A triad (B1167595) of rotational states used for the transfer. | |1₀₁⟩, |1₁₀⟩ | nih.gov |
| Target State | The final rotational state where one enantiomer is enriched. | |1₀₁⟩ | aps.org |
| Rotational Temperature | Achieved by supersonic expansion to simplify state populations. | ~1 K | nih.gov |
| Detection Method | Probing the population of the target rotational state. | Laser-Induced Fluorescence (LIF) | aps.org |
| Transfer Efficiency | The percentage of the selected enantiomer transferred to the target state. | >92% | nih.gov |
| Resulting Purity | The calculated state-specific enantiomeric purity from a racemic mix. | 96% | arxiv.org |
Microwave Three-Wave Mixing for Enantiomer Control
Microwave Three-Wave Mixing (M3WM) is a powerful and sensitive technique for the chiral analysis of molecules in the gas phase. aps.orgacs.org The method is based on a nonlinear optical process where two resonant, orthogonally polarized microwave fields are applied to a sample, inducing a third, mutually orthogonal field at their sum or difference frequency. aps.org This generated signal can only occur in a chiral environment where the product of the dipole moment components (μaμbμc) is non-zero. harvard.edu
A key feature of M3WM is that the phase of the emitted signal is directly dependent on the handedness of the molecule; it is opposite for different enantiomers. aps.org This phase-sensitive detection allows for the unambiguous identification of enantiomers and the precise determination of enantiomeric excess in a sample. aps.org Because the technique relies on specific rotational transitions, it is highly species- and conformer-selective, enabling chiral analysis even within complex mixtures without prior separation. harvard.eduresearchgate.net
Enantiomer-Specific State Transfer (ESST), as discussed previously, is a direct and powerful extension of the M3WM technique. arxiv.org While M3WM is primarily an analytical tool for detecting and quantifying chirality, ESST utilizes the same underlying physical principles to actively manipulate and control chiral molecules. arxiv.orgaps.org By driving a cyclic set of transitions with phase-controlled microwave pulses, ESST moves beyond detection to achieve enantiomer-specific enrichment in a chosen quantum state. aps.orgnih.gov
The application of these principles to systems like 1-indanol demonstrates the capability to not only identify the presence of a specific enantiomer but to also isolate it in a particular rotational state. aps.org This control is achieved by manipulating the quantum interference pathways, a process made possible by the phase-dependent interactions at the core of three-wave mixing. aps.org
Table 2: Principles of Enantiomer Detection via Microwave Three-Wave Mixing
| Enantiomer | Sign of Dipole Product (μaμbμc) | Relative Phase of Input MW Fields | Phase of Output M3WM Signal | Outcome |
|---|---|---|---|---|
| R-Enantiomer | + | Controlled (e.g., 0°) | ɸ | Signal Detected |
| S-Enantiomer | - | Controlled (e.g., 0°) | ɸ + 180° (π) | Phase-Inverted Signal Detected |
| Racemic Mixture | N/A | Controlled (e.g., 0°) | N/A | No Net Signal (Destructive Interference) |
Prediction of Stable Conformational Isomers
The conformational landscape of indanol derivatives, including 1-indanol and 2-indanol, has been extensively studied using computational methods combined with spectroscopic techniques. These studies reveal the presence of multiple stable conformers arising from the flexibility of the five-membered ring and the orientation of the hydroxyl group.
For 1-indanol, computational studies and experimental data suggest the existence of conformers where the hydroxyl group is in either a pseudoaxial or pseudoequatorial position relative to the five-membered ring acs.orgmpg.de. The ring puckering motion leads to these distinct conformers acs.org. In non-hydrogen-bonding solvents like CCl₄, 1-indanol exhibits six conformers, with ring puckering being a significant factor . In hydrogen-bonding solvents like DMSO-d₆, a larger number of conformers are observed due to solvent interactions, though ring puckering still accounts for a substantial population acs.orgresearchgate.net.
Studies on 2-indanol, a related indanol isomer, using ab initio calculations (MP2/cc-pVTZ level of theory) have shown the presence of four possible conformations that interconvert through ring puckering and the internal rotation of the OH group acs.orgnih.gov. The most stable conformer of 2-indanol is stabilized by intramolecular hydrogen bonding between the hydroxyl hydrogen and the π-cloud of the benzene ring acs.orgnih.govresearchgate.net.
While direct computational studies specifically on the conformational isomers of this compound were not prominently found in the initial search results, the principles and methods applied to 1-indanol and 2-indanol regarding ring puckering and hydroxyl group orientation are highly relevant. Computational approaches such as Density Functional Theory (DFT) and ab initio methods are typically employed to identify energy minima on the potential energy surface, corresponding to stable conformers. These calculations can predict the relative energies and structural parameters of different conformers.
Evaluation of Ring Puckering Potentials
The five-membered ring in indanol derivatives is not planar but undergoes a ring puckering motion. Computational chemistry is instrumental in evaluating the potential energy surface associated with this puckering, revealing the energy barriers between different puckered conformations.
For indan, the parent bicyclic system of indanols, spectroscopic studies combined with quantum chemical calculations have been used to determine the two-dimensional vibrational potential energy surface for ring puckering and ring flapping modes aip.org. These studies have determined barriers to planarity and the dihedral angles associated with the puckered conformers aip.org.
For 1-indanol, ring puckering contributes significantly to its conformational landscape, leading to pseudoaxial and pseudoequatorial orientations of the hydroxyl group acs.org. Theoretical calculations predict the vibrational frequencies associated with this puckering motion mpg.de.
Studies on 2-indanol have also investigated the ring puckering vibration and its coupling with the internal rotation of the OH group, calculating a potential energy surface in terms of these coordinates acs.orgnih.govresearchgate.net. This highlights how computational methods are used to map the energy landscape and understand the dynamics of ring flexibility in indanol systems.
Hydrogen Bonding Energy Calculations
Intramolecular and intermolecular hydrogen bonding plays a significant role in determining the stable conformations and interactions of molecules containing hydroxyl groups, such as indanols. Computational methods are widely used to calculate the energies associated with these hydrogen bonds.
For 2-indanol, computational studies have estimated the energy of the intramolecular hydrogen bond between the hydroxyl hydrogen and the aromatic π-system researchgate.netresearchgate.netresearchgate.net. This interaction is found to stabilize the lowest energy conformer acs.orgnih.govresearchgate.net.
Theoretical calculations have also been used to compare the proton affinity of the alcohol group in indanols with the amino groups in aminoindans and aminoindanols, indicating that amino groups have higher proton affinity unlp.edu.ar. This is relevant in understanding interactions in systems where indanol derivatives might act as ligands or modifiers.
The energy of intramolecular hydrogen bonds can be estimated computationally using various methods, including comparing the energies of conformers with and without the hydrogen bond (cis-trans analysis) or using methods based on electron density topology mdpi.com. These calculations provide quantitative data on the strength and nature of hydrogen bonding interactions in this compound and related structures.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a powerful tool for modeling chemical reaction mechanisms and identifying transition states, providing insights into reaction pathways and activation energies. While specific reaction mechanism modeling for this compound was not extensively detailed in the search results, studies on related indane and alcohol systems illustrate the applicability of these methods.
For example, computational studies have investigated the mechanisms of reactions involving indane derivatives, such as the enantioselective oxidation of racemic secondary alcohols, including 1-indanol, catalyzed by chiral complexes nih.gov. These studies involve modeling the formation of intermediates and transition states to understand the origin of enantioselectivity nih.gov. The proposed pathway involves steps like the formation of alkoxy-metal species and carbonyl-forming elimination through organized transition states nih.gov.
Transition state analysis using computational methods allows for the determination of activation barriers, which are crucial for understanding reaction rates and selectivities acs.orgacs.org. By locating and characterizing transition structures on the potential energy surface, computational chemistry can elucidate the step-by-step process of a chemical transformation.
Modeling reaction mechanisms for this compound would involve identifying possible reaction pathways, optimizing the geometries of reactants, intermediates, products, and transition states, and calculating their energies using quantum chemical methods. This can help predict the feasibility of different reactions and understand the factors that govern their outcomes.
Prediction of Spectroscopic Parameters for Experimental Validation
Computational chemistry can predict various spectroscopic parameters, such as vibrational frequencies, chemical shifts, and rotational constants, which can be directly compared with experimental data for validation and structural assignment.
For 1-indanol, quantum chemical calculations have been used to predict vibrational frequencies and rotational constants, showing excellent agreement with experimental infrared and UV spectroscopy data acs.orgmpg.deresearchgate.net. These comparisons help confirm the calculated structures of different conformers mpg.deresearchgate.net. Predicted vibrational frequencies are also used to assign experimental spectral bands to specific molecular vibrations, including those associated with ring puckering mpg.deresearchgate.net.
Studies on 2-indanol have also utilized DFT calculations to predict vibrational frequencies and assist in normal mode assignments, supporting the identification of different conformers through fluorescence excitation spectra acs.orgnih.gov.
For this compound, similar computational approaches can be employed to predict its spectroscopic signature. Calculating infrared, Raman, NMR, and UV-Vis spectra based on optimized molecular structures and vibrational analyses can aid in the experimental characterization and identification of this compound and its potential conformers.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a small molecule (ligand) when it binds to a larger molecule (receptor), such as a protein or enzyme. This method is widely used in drug discovery and chemical biology to estimate binding affinities and understand intermolecular interactions.
While direct molecular docking studies specifically with this compound as the ligand were not found in the provided search results, studies involving indanol derivatives and related bicyclic compounds demonstrate the applicability of this technique. For instance, molecular docking simulations have been performed with indane derivatives as potential inhibitors targeting enzymes like monoamine oxidase B (MAO-B) researchgate.net. These studies predict binding poses and interactions, including hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the binding site researchgate.net.
Molecular docking has also been used in studies involving indanol-linked compounds to assess their binding with protein targets like topoisomerase IV and Mycobacterial enoyl-ACP-reductase (InhA) researchgate.net. These simulations help to understand the potential mechanism of action and predict the binding affinity of the compounds researchgate.net.
For this compound, molecular docking simulations could be used to explore its potential interactions with various biological targets if it were being investigated for pharmaceutical or biological applications. These simulations would involve preparing the 3D structure of this compound and the target protein, performing the docking calculation to find favorable binding poses, and analyzing the interactions at the binding interface.
Compound Table
| Compound Name | PubChem CID |
| This compound | 85398 fishersci.fi |
| 1-Indanol | 135876 ontosight.ai |
| 2-Indanol | |
| Indan | |
| Chlorindanol | 8961 cenmed.com |
| 7-Methyl-4-indanol | 85398 fishersci.fi |
| 6-Nitro-1-(trifluoromethyl)-1-indanol | 137333290 americanelements.com |
| isopropyl indanone | 103784 thegoodscentscompany.com |
Computational chemistry and theoretical modeling provide powerful tools for dissecting the molecular characteristics of organic compounds such as this compound. These in silico approaches offer valuable insights into its structural preferences, energetic profiles, reactivity, and interactions with other molecules, complementing and guiding experimental investigations.
Computational Chemistry and Theoretical Modeling of 4 Indanol
Conformational Analysis and Potential Energy Surfaces
Prediction of Stable Conformational Isomers
The flexibility inherent in cyclic and bicyclic systems like indanols gives rise to multiple possible spatial arrangements, known as conformers. Computational studies are essential for mapping the potential energy surface of a molecule to identify these stable conformers, which correspond to energy minima.
Studies on related indanol isomers, such as 1-indanol (B147123) and 2-indanol (B118314), highlight the importance of ring puckering in the five-membered ring and the orientation of the hydroxyl group in determining the conformational landscape acs.orgmpg.deacs.orgnih.gov. For 1-indanol, computational and experimental data indicate conformers with pseudoaxial and pseudoequatorial hydroxyl groups resulting from ring puckering acs.orgmpg.de. In different solvents, the number and population of observed conformers can vary due to solvent interactions acs.orgresearchgate.net. For 2-indanol, ab initio calculations suggest four interconverting conformers influenced by ring puckering and OH rotation acs.orgnih.gov. The most stable 2-indanol conformer is stabilized by an intramolecular hydrogen bond to the aromatic ring acs.orgnih.govresearchgate.net.
While specific computational studies focused solely on the conformational isomers of 4-indanol were not detailed in the provided information, the methodologies applied to 1-indanol and 2-indanol, involving geometry optimization and energy calculations using methods like DFT and ab initio theory, are directly applicable to predicting the stable conformers of this compound. These calculations would reveal the preferred spatial arrangements of the indanol ring system and the hydroxyl group, providing crucial information for understanding its physical and chemical properties.
Evaluation of Ring Puckering Potentials
The non-planar nature of the five-membered ring in indanols leads to a dynamic ring puckering motion. Computational chemistry allows for the evaluation of the energy associated with this motion, providing a potential energy surface that describes the energy changes as the ring deforms.
For the parent indan (B1671822) molecule, computational studies combined with spectroscopy have determined the two-dimensional potential energy surface for ring puckering and flapping, including the energy barriers between different puckered states aip.org. This type of analysis is vital for understanding the flexibility and dynamics of the indane core present in this compound.
The ring puckering in 1-indanol significantly influences its conformational preferences acs.org, and theoretical calculations can predict the associated vibrational frequencies mpg.de. Similarly, studies on 2-indanol have evaluated the potential energy surface related to ring puckering and OH rotation acs.orgnih.govresearchgate.net. Applying these computational techniques to this compound would provide specific details about its ring puckering potential, including barrier heights and preferred puckered geometries.
Hydrogen Bonding Energy Calculations
Hydrogen bonding, both intramolecular (within the same molecule) and intermolecular (between different molecules), plays a significant role in the structure and behavior of hydroxyl-containing compounds. Computational methods are valuable for quantifying the strength of these interactions.
Studies on 2-indanol have computationally estimated the energy of the intramolecular hydrogen bond formed between the hydroxyl hydrogen and the π-electron system of the benzene (B151609) ring, identifying it as a stabilizing factor for certain conformers researchgate.netresearchgate.netresearchgate.net. Computational comparisons of proton affinities in indanols and aminoindanols have also been conducted to understand their potential interactions unlp.edu.ar.
The energy of intramolecular hydrogen bonds can be calculated using various computational approaches, such as comparing the energies of conformers with and without the hydrogen bond or employing electron density analysis methods mdpi.com. These calculations, when applied to this compound, would reveal the presence and strength of any intramolecular hydrogen bonds and their impact on its conformational stability.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the step-by-step process of chemical reactions and identifying the high-energy transition states that connect reactants and products. This provides insights into reaction feasibility, kinetics, and selectivity.
While specific reaction mechanism modeling for this compound was not extensively found in the search results, studies on related systems demonstrate the applicability of these methods. For example, computational studies have investigated the mechanism and enantioselectivity of the oxidation of racemic 1-indanol catalyzed by chiral complexes, involving the modeling of intermediates and transition states nih.gov. These studies provide a detailed understanding of the reaction pathway and the factors governing the stereochemical outcome nih.gov.
Modeling a reaction mechanism involving this compound would typically involve optimizing the geometries and calculating the energies of all species along the reaction pathway, including reactants, intermediates, products, and transition states. Transition state analysis allows for the determination of activation energies, which are critical for predicting reaction rates acs.orgacs.org. These computational approaches can provide valuable insights into how this compound might react under different conditions.
Prediction of Spectroscopic Parameters for Experimental Validation
Computational chemistry can predict various spectroscopic properties that can be directly compared with experimental data obtained from techniques like infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This comparison is crucial for validating computational models and assisting in the interpretation of experimental spectra.
For 1-indanol, quantum chemical calculations have successfully predicted vibrational frequencies and rotational constants that show good agreement with experimental IR and UV spectroscopic data, aiding in the structural characterization of its conformers acs.orgmpg.deresearchgate.net. Predicted vibrational frequencies have also been used to assign experimental spectral bands to specific molecular vibrations, including those related to ring puckering mpg.deresearchgate.net.
Studies on 2-indanol have also utilized DFT calculations to predict vibrational frequencies, which helped in assigning normal modes and interpreting fluorescence excitation spectra used to identify different conformers acs.orgnih.gov. Applying these computational techniques to this compound would enable the prediction of its unique spectroscopic signature, facilitating its experimental identification and characterization.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are computational techniques used to predict how a small molecule, such as this compound, might bind to a larger biological target, like a protein or enzyme. These simulations are widely used in drug discovery and chemical biology to predict binding poses and estimate binding affinities.
Although direct molecular docking studies with this compound as the ligand were not prominently featured in the provided search results, studies involving indanol derivatives and related compounds demonstrate the utility of this approach. For example, molecular docking has been used to study the interaction of indane derivatives with enzymes like monoamine oxidase B (MAO-B), predicting binding modes and key interactions such as hydrogen bonds and π-π stacking within the binding site researchgate.net.
Molecular docking simulations have also been applied to indanol-linked compounds to assess their binding to protein targets like topoisomerase IV and Mycobacterial enoyl-ACP-reductase (InhA), providing insights into their potential mechanisms of action and binding affinities researchgate.net. If this compound were to be investigated for biological activity, molecular docking simulations could be employed to predict its binding to relevant protein targets, helping to understand its potential biological effects at a molecular level.
Biological and Pharmacological Research on 4 Indanol Derivatives
Structure-Activity Relationship (SAR) Studies of Substituted 4-Indanols
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of 4-indanol derivatives influence their biological activity. While specific detailed SAR studies focused solely on this compound derivatives are less extensively covered in the provided results compared to other indanol isomers or related scaffolds, the general principle of SAR is highlighted in the context of developing new therapeutic agents based on indane structures.
Research on indanol-1,2,3-triazole derivatives, for instance, has involved synthesizing a series of compounds with varying substituents and screening them for antitubercular and antimicrobial activities to understand the impact of these structural changes. lppcollegerisod.ac.inresearchgate.netbamu.ac.innih.gov These studies aim to identify the structural features responsible for observed biological activities and potentially elucidate their mode of action. nih.gov
In the context of related indane structures, SAR analysis has been performed to understand the activity of compounds like 3-substituted indolin-2-ones as tyrosine kinase inhibitors, revealing that the nature and position of substituents significantly impact their potency and selectivity towards different receptor tyrosine kinases. nih.gov Similarly, SAR studies on benzimidazole-derived carbohydrazones, which include indane derivatives, have investigated the effect of modifications on inhibitory potential against enzymes like monoamine oxidases (MAOs) and acetylcholinesterase (AChE). researchgate.net
For this compound derivatives specifically, studies on benzylated derivatives have shown anti-inflammatory and CNS depressant activities, suggesting that modifications on the indane ring can lead to compounds with distinct pharmacological profiles. ajpsonline.com Indanoxy propanolamine (B44665) derivatives of 4-indanols have also been synthesized and shown significant muscle relaxant properties. ajpsonline.com These examples underscore the importance of structural variations around the this compound core in modulating biological activity.
Mechanistic Investigations of Biological Action
Investigating the mechanisms by which this compound derivatives exert their biological effects is essential for the rational design of more potent and selective therapeutic agents. While the precise mechanisms for all observed activities are still under investigation, some studies have begun to shed light on how these compounds interact with biological targets.
Anti-inflammatory Pathways and Mechanisms
Benzylated derivatives of 4-indanols have demonstrated anti-inflammatory activity. ajpsonline.com While the specific pathways for these this compound derivatives are not explicitly detailed in the provided results, research on other compounds with anti-inflammatory properties suggests potential mechanisms. For example, 4-aminobenzoic acid (PABA) exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is crucial for the production of pro-inflammatory cytokines. explorationpub.com PABA may also reduce inflammation by inhibiting myeloperoxidase (MPO) and decreasing the production of reactive oxygen species (ROS). explorationpub.com Studies on other natural products with anti-inflammatory activity have also highlighted the modulation of cyclooxygenase enzymes (COX-1 and COX-2) as a key mechanism. mdpi.comjppres.com Further research is needed to determine if this compound derivatives utilize similar or distinct anti-inflammatory pathways.
Antioxidant Modalities
Some studies suggest that (S)-(+)-1-Indanol and its derivatives may possess antioxidant properties. smolecule.com Antioxidant compounds can protect cells from damage caused by oxidative stress by acting as radical scavengers, neutralizing reactive oxygen species (ROS), and preventing lipid peroxidation. explorationpub.comnih.govresearchgate.net They can also influence the activity of antioxidant enzymes. explorationpub.com Common methods for evaluating antioxidant activity include DPPH, ABTS, and FRAP assays, which assess the ability of compounds to scavenge free radicals or reduce oxidative species. nih.govinnovareacademics.ine3s-conferences.org The specific modalities of antioxidant action for this compound derivatives require further detailed investigation.
Antimicrobial and Antifungal Activity Mechanisms
Indanol derivatives, including those related to this compound, have shown antimicrobial and antifungal properties. ajpsonline.comajpsonline.comajpsonline.comlppcollegerisod.ac.inresearchgate.netnih.gov For instance, indanol acetic acid derivatives have been synthesized and evaluated as potent antimicrobial and antifungal agents. ajpsonline.com While the exact mechanisms for all indanol derivatives are not fully elucidated, research on antifungal drugs in general indicates that common modes of action involve the disruption of the fungal cell membrane, often by targeting ergosterol (B1671047) synthesis, or by targeting cell wall-specific components or other cellular proteins. lumenlearning.comosf.io Some indanol-linked 1,2,3-triazoles have also been evaluated for antifungal potential. researchgate.net Further studies are needed to pinpoint the specific molecular targets and pathways affected by this compound derivatives exhibiting antimicrobial and antifungal activities.
Antitubercular Activity and Mycobacterial Target Interactions (e.g., InhA)
Indanol derivatives have been investigated as antitubercular agents. ajpsonline.comajpsonline.comlppcollegerisod.ac.inresearchgate.netbamu.ac.innih.gov Notably, indanol-1,2,3-triazole derivatives have shown good antitubercular activity against Mycobacterium tuberculosis H37Rv. lppcollegerisod.ac.inresearchgate.netbamu.ac.innih.gov Molecular docking studies have been performed to understand the mechanism of antitubercular action of these compounds, specifically against Mycobacterial enoyl-ACP-reductase (InhA). lppcollegerisod.ac.inresearchgate.netbamu.ac.innih.gov InhA is a crucial enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, and is a primary target for antitubercular drugs like isoniazid (B1672263) (INH). researchgate.netmdpi.comresearcher.life Docking studies suggest that indanol and triazole nuclei can synergistically interact with the active site of InhA, and substitutions on these scaffolds can improve binding affinity. bamu.ac.in This indicates that InhA is a potential target for antitubercular this compound derivatives.
Detailed research findings on the antitubercular activity of indanol-1,2,3-triazole derivatives include the identification of compound 5g as a potent agent with a MIC value of 1.56 µM against M. tuberculosis H37Rv. lppcollegerisod.ac.inresearchgate.netbamu.ac.innih.gov Several other compounds in this series also exhibited good antitubercular activity with MIC values ranging from 1.56 to 12.5 µM. bamu.ac.in These compounds were found to be non-toxic against HEK 293 human embryonic kidney cells. lppcollegerisod.ac.inresearchgate.netbamu.ac.innih.gov
Here is a table summarizing some antitubercular activity data for indanol-1,2,3-triazole derivatives:
| Compound | MIC against M. tuberculosis H37Rv (µM) |
| 5g | 1.56 |
| 5a | 25 |
| 5b | 12.5 |
| 5c | 12.5 |
| 5d | 25 |
| 5e | 12.5 |
| 5h | 1.56-12.5 (range) |
| 5i | 12.5 |
| 5j | 1.56-12.5 (range) |
| 5m | 1.56-12.5 (range) |
| 7b | 6.25 |
Antiviral and Anti-HIV Activity (e.g., HIV Protease Inhibition)
Indanol derivatives have shown antiviral and anti-HIV activities. ajpsonline.comajpsonline.comajpsonline.com Notably, enantiomerically pure (1S, 2R)-1-amino-2-indanol is a crucial intermediate in the synthesis of indinavir (B1671876), a potent inhibitor of Human Immunodeficiency Virus (HIV) protease. ajpsonline.comajpsonline.com HIV protease is a key enzyme required for the maturation of viral particles, and its inhibition leads to the production of immature, non-infectious virions. diva-portal.orgplos.org The (1S, 2R)-enantiomer of cis-1-amino-2-indanol is a key component of indinavir and other related HIV protease inhibitors. ajpsonline.com
Central Nervous System (CNS) Activity Modulations (e.g., Depressant, Analgesic, Hypnotic, Antipsychotic)
Indanol derivatives have demonstrated various effects on the central nervous system. These include depressant, analgesic, hypnotic, and antipsychotic activities. ajpsonline.comajpsonline.com Specifically, benzylated derivatives of 4-indanols have been shown to exhibit CNS depressant properties. ajpsonline.comajpsonline.com Some indanoxy propanolamine derivatives of 4-indanols have also shown CNS depressant, analgesic, hypnotic, and antipsychotic activities. ajpsonline.com
Muscle Relaxant Properties
Studies have indicated that certain indanol derivatives possess muscle relaxant properties. Indanoxy propanolamine derivatives of 4-indanols have shown significant muscle relaxant activity. ajpsonline.comajpsonline.com Additionally, substituted (N-cyclopentyl amino)-indan-1-ones have been reported to act as smooth muscle relaxants. ajrconline.org
Cardiovascular System Effects (e.g., Hypotension, Ganglionic Block)
Research has explored the effects of indanol derivatives on the cardiovascular system. Benzylated derivatives of 4-indanols have been observed to exhibit hypotensive effects. ajpsonline.comajpsonline.com Disubstituted amino alkyl ethers of this compound, such as 7-benzyl-4-indanol and 7-Chlorobenzyl-4-indanol, have been synthesized and evaluated, showing significant responses including hypotension and ganglionic block. ajpsonline.com Indanoxy acetic acid derivatives of indanols have also yielded compounds with adrenergic blocking effects. ajpsonline.com
Hypocholesterolemic Effects
Some indanol derivatives have shown potential in affecting cholesterol levels. Of particular interest has been the hypocholesterolemic effect observed with α-(indan-oxy) butyric acid, an indanoxy acetic acid derivative of indanol. ajpsonline.com
In Vitro and In Vivo Biological Evaluation Methodologies
The biological and pharmacological activities of indanol derivatives are typically evaluated using a range of in vitro and in vivo methodologies.
Cell-Based Assays for Cytotoxicity and Specific Biological Responses (e.g., HCV Replication Studies)
Cell-based assays are widely used to assess the cytotoxicity and specific biological responses of indanol derivatives. Cytotoxicity assays measure the ability of compounds to cause cell damage or death and are crucial in drug discovery to screen for toxic compounds. thermofisher.com These assays can utilize methods like the MTT assay, which measures metabolic activity as an indicator of cell viability. thermofisher.combamu.ac.inscielo.br For example, cytotoxicity against HEK 293 cells (Human Embryonic Kidney) has been evaluated for some indanol-1,2,3-triazole derivatives using the MTT assay to determine their toxicity profile. bamu.ac.in While the provided search results mention HCV replication studies in the context of 1-indanone (B140024) derivatives beilstein-journals.org, the specific application of cell-based assays for HCV replication studies directly involving this compound derivatives was not explicitly detailed in the search results. However, cell-based assays are a standard methodology for evaluating antiviral activity, including against HCV.
Enzymatic Activity Assays for Mechanistic Understanding
Enzymatic activity assays are employed to understand the mechanisms by which indanol derivatives exert their biological effects. These assays measure the interaction of compounds with specific enzymes. For instance, some indane derivatives have been studied for their inhibitory activity against enzymes like MAO-B (Monoamine Oxidase-B), relevant in neurological conditions. ajpsonline.comajpsonline.comhres.ca While the search results broadly mention enzymatic activity assays in the context of cytotoxicity evaluation (e.g., measuring the release of intracellular enzymes like LDH or G6PD as biomarkers of cell damage) thermofisher.com, specific examples of enzymatic activity assays used to elucidate the mechanism of action for the CNS, muscle relaxant, cardiovascular, or hypocholesterolemic effects of this compound derivatives were not extensively detailed. However, this type of assay is fundamental in pharmacological research to understand how a compound interacts with specific biological targets at a molecular level.
Table 1: Selected Compounds and Potential Activities
| Compound Class / Derivative Type | Observed Biological Activity | Relevant Section(s) |
| Benzylated derivatives of 4-Indanols | Hypotension, CNS depressant | 6.2.6, 6.2.8 |
| Indanoxy propanolamine derivatives of 4-indanols | Muscle relaxant, CNS depressant, Analgesic, Hypnotic, Antipsychotic | 6.2.6, 6.2.7 |
| Disubstituted amino alkyl ethers of this compound (e.g., 7-benzyl-4-indanol) | Hypotension, Ganglionic block, CNS depression | 6.2.6, 6.2.8 |
| Indanoxy acetic acid derivatives of indanols (e.g., α-(indan-oxy) butyric acid) | Hypocholesterolemic effect, Adrenergic blocking, Tranquillizing activity | 6.2.8, 6.2.9 |
| Substituted (N-cyclopentyl amino)-indan-1-ones | Smooth muscle relaxant | 6.2.7 |
| Indanol-1,2,3-triazole derivatives | Antitubercular, Antimicrobial, Cytotoxicity (evaluated via MTT assay) | 6.3.1 (Cytotoxicity evaluation methodology mentioned) |
Table 2: Cytotoxicity Data Example (Indanol-1,2,3-triazole Derivatives)
| Compound | MIC against Mtb H37Rv strain (μM) | Cytotoxicity at 25 μM (% Inhibition) (HEK 293 cells) |
| 5a | 25 | 23.39 |
| 5b | 12.5 | 19.81 |
| 5c | 12.5 | 25.78 |
| 5d | 25 | 21.09 |
| 5e | 12.5 | 23.44 |
| 5g | 1.56 | Nontoxic |
Note: Table 2 presents data from a specific study on indanol-1,2,3-triazole derivatives, which are related to the indanol structure. bamu.ac.in Cytotoxicity is indicated by % inhibition at a specific concentration; "Nontoxic" is reported for compound 5g at 25 μM. MIC values relate to antitubercular activity.
Environmental Chemistry and Bioremediation of Indanol Compounds
Environmental Fate and Degradation Pathways of 4-Indanol Metabolites
The environmental fate of this compound is influenced by its physical and chemical properties, as well as environmental conditions. This compound (indan-4-ol) is described as a colorless to pale yellow liquid or powder with moderate solubility in water ontosight.ai. Its moderate water solubility suggests it can be mobile in aquatic environments epa.gov.
Studies on the related compound indane indicate that it can be metabolized in biological systems to various indanol and indanone derivatives, including 1-indanol (B147123), 2-indanol (B118314), 5-indanol (B105451), 1-indanone (B140024), and 2-indanone (B58226) nih.gov. This suggests that if this compound enters the environment, it could potentially undergo metabolic transformations in microorganisms, leading to the formation of various metabolites.
Microbial degradation is a primary mechanism for the breakdown of many organic contaminants in the environment, particularly aromatic hydrocarbons mit.eduasm.org. Enzymes, such as oxygenases and dehydrogenases, play crucial roles in initiating the degradation of cyclic and aromatic structures mit.edumdpi.comepa.gov. For instance, toluene (B28343) dioxygenase has been shown to oxidize indan (B1671822), leading to the formation of 1-indanol and cis-1,2-indandiol (B1615339) epa.gov. Another study on Rhodococcus sp. strain DK17 demonstrated the degradation of indan via hydroxylation at the 4,5 position, forming cis-indan-4,5-dihydrodiol, which then undergoes ring cleavage. These findings suggest potential enzymatic attack points on the indane ring structure of this compound, likely involving hydroxylation or dioxygenation reactions.
While specific pathways for this compound degradation are not extensively documented, based on the metabolism of related compounds, potential initial steps could involve further oxidation of the hydroxyl group or enzymatic attack on the aromatic ring. The resulting metabolites could include indanones, dihydrodiols, or ring-cleavage products. Subsequent degradation steps would likely involve the opening of the cyclic structures and further breakdown into simpler, less harmful compounds such as organic acids, carbon dioxide, and water, depending on the microbial communities and environmental conditions.
The persistence and specific degradation pathways of this compound metabolites in various environmental compartments (water, soil, sediment) would depend on factors such as the presence of adapted microbial populations, nutrient availability, temperature, and oxygen levels.
Table 1 summarizes potential initial degradation reactions and metabolites based on studies of related indane compounds.
Table 1: Potential Initial Degradation Reactions and Metabolites of Indane Derivatives
| Parent Compound | Potential Initial Reaction | Example Metabolites (where reported) | Relevant Source |
| Indane | Hydroxylation (Benzylic or Ring) | 1-Indanol, 2-Indanol, 5-Indanol | nih.gov |
| Indane | Dioxygenation (Ring) | cis-Indan-4,5-dihydrodiol | |
| Indene (B144670) | Dioxygenation | cis-1,2-Indandiol | epa.gov |
| Indene | Monooxygenation | 1-Indenol | epa.gov |
| This compound | Further Oxidation or Ring Attack | Likely Indandiones, Dihydrodiols | Inferred |
Note: Specific degradation pathways for this compound require further dedicated research.
Future Research Directions and Emerging Applications of 4 Indanol
Development of Novel Green Synthetic Methodologies
The development of environmentally sustainable synthetic methods for 4-indanol and its derivatives is a key area of future research. Traditional synthesis often involves harsh reagents and conditions, generating significant waste. Emerging research is focusing on greener alternatives. For instance, studies on related indanol derivatives highlight the potential of catalytic hydrogenation using metal-based catalysts, such as Cu/SiO2, for selective synthesis under relatively mild conditions, demonstrating high selectivity and stability researchgate.net. Another promising area is the application of asymmetric transfer hydrogenation catalyzed by transition metals, like Rh, in green solvents for the synthesis of enantioenriched indanol derivatives researchgate.net. Visible-light copper photocatalysis and biocatalytic transformations using enzymes also represent sustainable approaches that could be explored for the synthesis of this compound and its functionalized analogues, offering pathways to reduce the environmental footprint of their production researchgate.net.
Exploration of New Biological Targets and Uncharted Therapeutic Areas
The indanol scaffold has demonstrated diverse biological activities, and future research aims to identify novel biological targets and expand its therapeutic applications. Recent investigations have focused on the synthesis of indanol-1,2,3-triazole hybrids, revealing promising antitubercular and antimicrobial activities against pathogens like Mycobacterium tuberculosis H37Rv bamu.ac.inresearchgate.net. This suggests potential in addressing infectious diseases. Indanol derivatives are also being explored in the context of neurodegenerative diseases, specifically as potential inhibitors of monoamine oxidase-B (MAO-B) researchgate.net. The broad spectrum of activities observed in indanol derivatives, including potential antiviral, anti-inflammatory, and anti-HIV effects beilstein-journals.org, indicates that further exploration using advanced target identification strategies, such as chemoproteomics, functional genomics, and AI/ML-driven approaches, could uncover uncharted therapeutic areas discoveryontarget.comfrontiersin.org.
Advanced Materials Science Applications Utilizing this compound Scaffolds
The structural rigidity and the presence of a hydroxyl group in the indanol scaffold make it a promising building block for the design of novel materials. While research on this compound specifically in materials science is emerging, related structures like 5-indanol (B105451) have been explored as precursors for polymeric materials . The incorporation of indanol moieties into polymers could lead to materials with tailored mechanical, thermal, or optical properties. Furthermore, indanol-based chiral structures are being investigated as organoiodine catalysts for enantioselective synthesis, highlighting their potential in asymmetric catalysis, a crucial area in materials science and fine chemical synthesis researchgate.net. Future work could focus on synthesizing polymers, liquid crystals, or functional materials incorporating the this compound scaffold to explore their performance in various applications, such as in electronics, coatings, or specialized membranes.
Q & A
Q. What are the established synthetic routes for 4-Indanol, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via catalytic hydrogenation of 4-indanone or through Grignard reactions. Key factors affecting yield include solvent polarity (e.g., ethanol vs. THF), catalyst selection (e.g., Pd/C for hydrogenation), and temperature control. For example, hydrogenation at 50°C under 30 psi H₂ yields >85% purity, while higher temperatures may induce side reactions like dehydration . Methodological optimization should include thin-layer chromatography (TLC) for reaction monitoring and gas chromatography-mass spectrometry (GC-MS) for purity validation .
Q. How can researchers characterize the physicochemical properties of this compound?
Critical properties include solubility (logP ~1.8), melting point (92–94°C), and spectral data (¹H NMR: δ 1.8–2.1 ppm for methylene protons). Techniques:
Q. What are the primary applications of this compound in organic synthesis?
this compound serves as a chiral building block for pharmaceuticals (e.g., β-blockers) and ligands in asymmetric catalysis. For instance, its hydroxyl group facilitates esterification to create chiral auxiliaries. Researchers should compare its reactivity with analogous alcohols (e.g., cyclohexanol) using kinetic studies under standardized conditions .
Advanced Research Questions
Q. How can conflicting data on this compound’s biological activity be resolved?
Discrepancies in bioactivity studies (e.g., enzyme inhibition vs. no observed effect) often stem from assay variability (e.g., pH, enzyme source) or impurities. Strategies:
Q. What experimental design principles ensure robust structure-activity relationship (SAR) studies for this compound derivatives?
- Variable control : Fix solvent (e.g., DMSO) and temperature while varying substituents (e.g., methyl, halogen).
- Dose-response curves : Use ≥5 concentrations to calculate IC₅₀ values.
- Data validation : Cross-validate results with orthogonal assays (e.g., fluorescence quenching and SPR for binding studies) .
Example: A 2022 study found electron-withdrawing groups on the indane ring enhanced antifungal activity by 40% compared to electron-donating groups .
Q. How do solvent effects influence this compound’s reactivity in catalytic systems?
Polar aprotic solvents (e.g., DMF) stabilize transition states in SN₂ reactions, while protic solvents (e.g., methanol) favor hydrogen bonding. Researchers should:
- Conduct kinetic studies under inert atmospheres.
- Compare turnover frequencies (TOF) using Arrhenius plots.
- Cite solvent polarity indices (e.g., ET30) to correlate reactivity trends .
Methodological Challenges
Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data for this compound?
Q. How can researchers address inconsistencies in this compound’s reported metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
